2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a morpholine ring, and a sulfanyl group
Preparation Methods
The synthesis of 2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide through a series of reactions.
Cyclization: This intermediate undergoes cyclization to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Chemical Reactions Analysis
2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of bioactive molecules with potential antibacterial, antifungal, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the triazole core but lacks the morpholine ring and the ethanone group.
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone: This compound has a similar structure but features a piperazine ring instead of a triazole ring.
The uniqueness of 2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE lies in its combination of a triazole ring, a morpholine ring, and a sulfanyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N4O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H22N4O2S/c1-16-7-9-17(10-8-16)20-22-23-21(25(20)18-5-3-2-4-6-18)28-15-19(26)24-11-13-27-14-12-24/h2-10H,11-15H2,1H3 |
InChI Key |
QTSGZNKQNHALDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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